2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine
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Overview
Description
2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a sulfonyl group, and a pyrimidine ring. The presence of chlorine and fluorine atoms further adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the Pyrimidine Ring: This step often involves nucleophilic substitution reactions where the pyrimidine ring is attached to the pyrrolidine-sulfonyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dehalogenated derivatives.
Scientific Research Applications
2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine
- 2-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine
- 2-((1-((3-Chloro-4-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine
Uniqueness
The presence of both chlorine and fluorine atoms in 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine distinguishes it from similar compounds. This dual halogenation can influence its reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
2-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxy-4,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O3S/c1-10-7-11(2)20-16(19-10)24-12-5-6-21(9-12)25(22,23)13-3-4-15(18)14(17)8-13/h3-4,7-8,12H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYJPIVNQJKLHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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